molecular formula C16H39N4Nb-3 B3115648 Tert-butyliminoniobium;diethylazanide CAS No. 210363-27-2

Tert-butyliminoniobium;diethylazanide

Cat. No.: B3115648
CAS No.: 210363-27-2
M. Wt: 380.41 g/mol
InChI Key: XEMGCFWEYRQHLX-UHFFFAOYSA-N
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Description

This compound is notable for its applications in atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD) processes .

Mechanism of Action

Target of Action

(t-Butylimido)tris(diethylamino)niobium, also known as Tris(diethylamido)(tert-butylimido)niobium(V), is primarily used as a precursor in atomic layer deposition (ALD) processes . Its primary target is the deposition surface where it interacts with other reactants to form a thin film of niobium-based compounds .

Mode of Action

In the ALD process, (t-Butylimido)tris(diethylamino)niobium interacts with its target surface in a sequential, self-limiting manner . It reacts with the surface to form a monolayer, then the surface is purged to remove unreacted molecules and byproducts. This process is repeated to build up the desired film thickness .

Biochemical Pathways

Instead, it is involved in the chemical pathway of atomic layer deposition, contributing to the formation of niobium-based thin films .

Pharmacokinetics

Its properties relevant to ald processes include high reactivity and volatility, which ensure efficient deposition and purging .

Result of Action

The result of (t-Butylimido)tris(diethylamino)niobium’s action in ALD processes is the formation of high-quality niobium-based thin films. These films are used in various applications, including microelectronics and protective coatings .

Action Environment

The action of (t-Butylimido)tris(diethylamino)niobium is influenced by several environmental factors. The temperature and pressure of the ALD process, the nature of the co-reactants, and the specific surface properties of the substrate can all affect the efficiency of deposition and the quality of the resulting film . It’s also worth noting that this compound is air and moisture sensitive , which means it must be handled and stored under controlled conditions to maintain its reactivity and prevent premature reactions .

Preparation Methods

The synthesis of tert-butyliminoniobium;diethylazanide involves the reaction of niobium pentachloride with tert-butylamine and diethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The product is purified through sublimation or recrystallization to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Tert-butyliminoniobium;diethylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxygen or ozone, leading to the formation of niobium oxides.

    Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to produce lower oxidation state niobium compounds.

    Substitution: The diethylamido groups can be substituted with other ligands, such as alkoxides or halides, under appropriate conditions

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyliminoniobium;diethylazanide is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a precursor in the synthesis of niobium-containing compounds and materials.

    Biology: The compound is used in the preparation of niobium-based catalysts for biological applications.

    Medicine: Research is ongoing into its potential use in drug delivery systems and medical imaging.

    Industry: It is employed in the deposition of niobium nitride thin films, which are used in superconducting materials and electronic devices

Comparison with Similar Compounds

Tert-butyliminoniobium;diethylazanide is unique due to its specific ligand structure, which provides stability and reactivity suitable for deposition processes. Similar compounds include:

    Tris(diethylamido)(tert-butylimido)tantalum(V): Used in similar deposition processes but with tantalum as the central metal.

    Tris(diethylamido)(tert-butylimido)vanadium(V): Another analogous compound used in deposition systems with vanadium as the central metal

These compounds share similar applications but differ in their central metal and specific reactivity profiles, making this compound a unique and valuable compound in its field.

Properties

IUPAC Name

tert-butyliminoniobium;diethylazanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.3C4H10N.Nb/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMGCFWEYRQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Nb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39N4Nb-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210363-27-2
Record name (t-Butylimido)tris(diethylamino)niobium(V)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyliminoniobium;diethylazanide
Reactant of Route 2
Tert-butyliminoniobium;diethylazanide
Reactant of Route 3
Tert-butyliminoniobium;diethylazanide
Reactant of Route 4
Tert-butyliminoniobium;diethylazanide
Reactant of Route 5
Tert-butyliminoniobium;diethylazanide
Reactant of Route 6
Tert-butyliminoniobium;diethylazanide

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